molecular formula C16H14ClN5O B11291284 1-{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone

1-{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone

Cat. No.: B11291284
M. Wt: 327.77 g/mol
InChI Key: DYSOJMJLCPBZFU-UHFFFAOYSA-N
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Description

1-{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness.

Chemical Reactions Analysis

1-{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

    Coupling Reactions: It can undergo coupling reactions like Suzuki-Miyaura coupling to introduce various substituents.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and mild bases or acids to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone has a wide range of applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent, and its derivatives are evaluated for their activity against various bacterial strains.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industry: It is used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved .

Comparison with Similar Compounds

1-{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77 g/mol

IUPAC Name

1-[5-[(3-chlorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]ethanone

InChI

InChI=1S/C16H14ClN5O/c1-11(23)22-16(19-9-12-4-2-6-14(17)8-12)20-15(21-22)13-5-3-7-18-10-13/h2-8,10H,9H2,1H3,(H,19,20,21)

InChI Key

DYSOJMJLCPBZFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC(=CC=C3)Cl

Origin of Product

United States

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